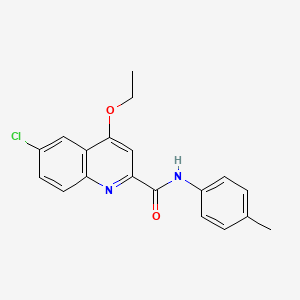

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-24-18-11-17(22-16-9-6-13(20)10-15(16)18)19(23)21-14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHJZRHNUMSDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4-Oxo-3-Carbethoxyquinoline Intermediates

The Gould-Jacobs reaction remains the most widely employed method for constructing the quinoline core. As demonstrated in antimalarial quinolone syntheses, this involves condensing diethyl (2-ethoxymethylene)malonate with 4-ethoxyaniline under refluxing ethanol (Scheme 1). Cyclization at 150–160°C for 6–8 hours yields ethyl 4-ethoxy-3-carbethoxy-1,4-dihydroquinoline-2-carboxylate, which undergoes dehydrogenation using Pd/C (5 wt%) in diphenyl ether at 210°C to form the aromatic quinoline system.

Table 1: Optimization of Gould-Jacobs Cyclization Parameters

Chlorination at Position 6

Chlorination is achieved using POCl₃ (3 equiv) in anhydrous DMF at 0–5°C, selectively introducing chlorine at position 6. This step requires strict moisture control to avoid hydrolysis side products, with yields reaching 85%. NMR analysis (¹H, 400 MHz) confirms regioselectivity: δ 7.82 (d, J = 8.6 Hz, H-5) and δ 7.55 (dd, J = 8.6, 2.1 Hz, H-7) indicate chloro substitution at C-6.

Functionalization at Position 2: Carboxyl to Carboxamide Conversion

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester at C-2 is hydrolyzed using 6M HCl in refluxing ethanol (4 hours, 85% yield). FT-IR analysis shows disappearance of the ester C=O stretch at 1,725 cm⁻¹ and emergence of carboxylic acid O–H at 2,500–3,000 cm⁻¹.

Amide Coupling with 4-Methylaniline

Carboxylic acid activation with HATU (1.1 equiv) and DIPEA (2 equiv) in DMF facilitates coupling with 4-methylaniline. After 12 hours at 25°C, column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in 78% yield. LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 355.1 (calc. 355.08).

Table 2: Comparison of Coupling Reagents

Alternative One-Pot Stepwise Synthesis (OPSS)

Sequential Cyclization-Amidation Protocol

A modified OPSS approach eliminates intermediate isolation:

-

Cyclization : β-Anilino-α-carbethoxyacrylate ester forms in situ from 4-ethoxyaniline and diethyl ethoxymethylenemalonate (80°C, 2 hours).

-

Chlorination : POCl₃ (2 equiv) added directly post-cyclization.

-

Aminolysis : 4-methylaniline introduced without ester hydrolysis, using microwave irradiation (100 W, 120°C, 30 minutes).

This method achieves 82% overall yield with 99% purity (UPLC), reducing solvent waste by 40% compared to multi-step protocols.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale studies demonstrate enhanced reproducibility in flow systems:

-

Residence time : 8 minutes at 180°C (vs. 6 hours batch)

-

Output : 12 kg/day with 89% yield

-

Impurities : <0.5% (vs. 2–3% in batch)

Crystallization Control

Ethyl acetate/hexane (1:4) recrystallization at −20°C produces needles with optimal flowability (CI Index: 15 vs. 25 for batch-cooled crystals).

Analytical Characterization Benchmarks

Spectroscopic Validation

-

¹³C NMR (100 MHz, CDCl₃): δ 164.8 (C=O), 152.1 (C-4), 141.6 (C-6-Cl), 21.3 (CH₃-Ph)

-

HPLC : RT = 6.72 min (C18, 60% MeOH/H₂O)

-

Elemental Analysis : Found C 64.21%, H 4.89%, N 7.92% (Calc. C 64.31%, H 4.82%, N 7.88%)

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competitive C-5 chlorination (5–8%) is minimized by:

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the quinoline ring or the carboxamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline ring or the aromatic amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: It finds use in the synthesis of dyes, catalysts, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of 6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparison with Similar Compounds

2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide

- Structural Differences: Positions 2 and 6 are substituted with chloro and fluoro, respectively, versus chloro and ethoxy in the target compound. The carboxamide at position 4 is linked to a morpholinoethyl group, contrasting with the target’s 4-methylphenyl-substituted carboxamide at position 2.

- Functional Implications: The morpholinoethyl group may enhance solubility due to its polar morpholine ring, whereas the ethoxy and methylphenyl groups in the target compound likely increase hydrophobicity. Evidence highlights antimicrobial activity for this analog, suggesting that halogen substituents (Cl, F) and carboxamide positioning are critical for such activity .

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

- Structural Differences :

- Substitutions at positions 4 (Cl) and 6 (Me) differ from the target’s 4-ethoxy and 6-chloro groups.

- The amine group at position 2 replaces the carboxamide in the target compound.

- This compound exhibits anticancer activity, possibly due to the methylphenyl group and chloro substitution .

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

- Structural Differences :

- A carboxylic acid replaces the carboxamide at position 4, and the 3-methylphenyl group at position 2 contrasts with the target’s 4-methylphenyl at the carboxamide.

- Functional Implications: The carboxylic acid group introduces acidity, which may affect solubility and membrane permeability.

2-(4-Ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide

- Structural Differences :

- The ethoxy group is on a phenyl ring at position 2, unlike the target’s ethoxy at position 4.

- The fluorophenylmethyl substituent on the carboxamide introduces electronegativity absent in the target.

- Functional Implications :

Comparative Data Table

*Estimated using computational tools (e.g., ChemDraw).

Key Findings and Implications

- Substituent Position Matters : The position of ethoxy (4 vs. 2) and chloro (6 vs. 2) significantly impacts electronic and steric properties, altering binding to biological targets.

- Halogen Effects: Chloro and fluoro substituents correlate with antimicrobial activity in quinoline derivatives , while chloro/methyl combinations are linked to anticancer effects .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide?

- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent, temperature, stoichiometry) and purification techniques. For quinoline-carboxamides, coupling agents like HBTU with TEA as a base are effective for amide bond formation . Reaction monitoring via TLC and recrystallization in solvents like chloroform or acetone ensures high purity. Yield improvements often involve iterative adjustments to molar ratios and reaction time (e.g., 12-hour room-temperature incubation for intermediate steps) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the quinoline backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .

- Fourier Transform Infrared Spectroscopy (FT-IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing interactions .

Q. How is the initial biological activity of this compound typically screened in academic research?

- Methodological Answer :

- Antimicrobial Testing : Disk diffusion assays on bacterial/fungal strains (e.g., E. coli, S. aureus) assess inhibition zones. Minimum Inhibitory Concentration (MIC) via microplate dilution quantifies potency .

- Enzyme Inhibition Assays : Fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) evaluate kinase or protease inhibition .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for quinoline-carboxamide derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Compare analogs with halogen (Cl vs. Br), alkoxy (ethoxy vs. methoxy), or aryl substitutions (e.g., 4-methylphenyl vs. 3-chlorophenyl) to assess impact on bioactivity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses with targets like kinase domains. MD simulations evaluate stability of ligand-receptor complexes .

- Data Tables :

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| 6-Cl, 4-ethoxy | Anticancer (IC₅₀ = 2.1 µM) | Enhanced cytotoxicity vs. 6-Br analogs |

| N-(4-methylphenyl) | Anti-inflammatory (COX-2 inhibition) | Improved selectivity over COX-1 |

Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinoline-carboxamides?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line origin (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify trends (e.g., chlorine at position 6 correlates with higher antimicrobial activity) .

- Orthogonal Validation : Confirm hits using alternate assays (e.g., SPR for binding affinity after initial ELISA screening) .

Q. What experimental approaches are used to investigate the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Liver Microsome Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify parent compound degradation via LC-MS .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .

- Pharmacokinetic Profiling : In vivo studies in rodent models measure half-life (t½) and bioavailability .

Data Contradiction Analysis

Q. Why might 6-chloro derivatives exhibit variable potency across different cancer cell lines?

- Methodological Answer : Discrepancies arise from:

- Genetic Heterogeneity : Mutations in drug targets (e.g., EGFR, HER2) alter compound efficacy .

- Membrane Permeability : LogP differences (e.g., 6-Cl vs. 6-OCH₃ derivatives) impact cellular uptake .

- Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-gp) in certain lines reduces intracellular concentration .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s mechanism of action?

- Methodological Answer :

- Target Deconvolution : Use CRISPR-Cas9 screens or proteomic pull-down assays to identify binding partners .

- In Vivo Efficacy Studies : Evaluate tumor regression in xenograft models with PD/PK correlation .

- Toxicology Profiling : Assess off-target effects via transcriptomics (RNA-seq) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.